Lin28-let-7 Inhibitor-1

Pharmacokinetics Tissue distribution Oral bioavailability

Lin28-let-7 Inhibitor-1 (also known as C1632, Lin28-let-7 antagonist is a small-molecule inhibitor that blocks the oncogenic protein–RNA interaction between the RNA-binding protein LIN28 and pre-let-7 microRNA. It prevents LIN28-mediated suppression of let-7 biogenesis, thereby restoring mature let-7 levels, and has been characterized as a non-CSD/ZKD inhibitor with drug-like pharmacokinetic properties.

Molecular Formula C31H29N5O7
Molecular Weight 583.6
Cat. No. B1193014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLin28-let-7 Inhibitor-1
SynonymsLin28 let 7 Inhibitor 1;  Lin28 let-7 Inhibitor 1;  Lin28 let-7 Inhibitor-1;  Lin28let7 Inhibitor-1;  Lin28-let7 Inhibitor-1;  Lin28-let-7 Inhibitor-1
Molecular FormulaC31H29N5O7
Molecular Weight583.6
Structural Identifiers
SMILESO=C(O)C1=CC=C(N2N=CC(C(C)(C)O3)=C2C4=C3C=C(N5CCN(C(OCC6=CC=CC=C6)=O)CC5)C([N+]([O-])=O)=C4)C=C1
InChIInChI=1S/C31H29N5O7/c1-31(2)24-18-32-35(22-10-8-21(9-11-22)29(37)38)28(24)23-16-26(36(40)41)25(17-27(23)43-31)33-12-14-34(15-13-33)30(39)42-19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H,37,38)
InChIKeyGBHKWXUSQTVIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lin28-let-7 Inhibitor-1 (C1632) – A Drug-Like Small-Molecule Antagonist of the LIN28–let-7 Interaction for Oncology and Metabolic Disease Research


Lin28-let-7 Inhibitor-1 (also known as C1632, Lin28-let-7 antagonist 1) is a small-molecule inhibitor that blocks the oncogenic protein–RNA interaction between the RNA-binding protein LIN28 and pre-let-7 microRNA . It prevents LIN28-mediated suppression of let-7 biogenesis, thereby restoring mature let-7 levels, and has been characterized as a non-CSD/ZKD inhibitor with drug-like pharmacokinetic properties [1][2].

Why Lin28-let-7 Inhibitor-1 Cannot Be Substituted by Other In-Class LIN28 Antagonists


LIN28 inhibitors exhibit distinct binding domains (CSD vs. non-CSD), divergent biochemical potencies, and vastly different pharmacokinetic and in vivo efficacy profiles. For instance, CSD-binding inhibitors such as KCB3602 and LIN28-IN-1 achieve lower biochemical IC50 values but lack documented oral bioavailability or in vivo tumor suppression [1][2]. In contrast, Lin28-let-7 Inhibitor-1 has demonstrated high oral bioavailability, preferential lung distribution, and multi-model in vivo efficacy—attributes not replicated by any single comparator [3]. These differences preclude direct interchangeability in experimental settings where tissue exposure or immune-modulatory effects are critical.

Quantitative Differentiation of Lin28-let-7 Inhibitor-1 Against Closest LIN28 Antagonists


Oral Bioavailability and Lung-Tissue Preferential Distribution Versus No Pharmacokinetic Data for CSD-Binding Comparators

Lin28-let-7 Inhibitor-1 (C1632) is reported to exhibit high oral bioavailability and preferential distribution to the lung after oral administration, with limited inhibitory effects on CYP450 isoenzymes [1]. In contrast, no pharmacokinetic or tissue-distribution data are available for the CSD-binding LIN28 inhibitors KCB3602, LI71, or LIN28-IN-1, preventing their use in studies requiring predictable in vivo exposure or lung-tissue targeting.

Pharmacokinetics Tissue distribution Oral bioavailability

In Vivo Tumor Growth Inhibition and Anti-Tumor Immunity Versus Lack of In Vivo Efficacy Data for KCB3602, LI71, and LIN28-IN-1

Lin28-let-7 Inhibitor-1 significantly inhibits tumor growth in multiple mouse xenograft models, including A549R NSCLC (p<0.05 vs. vehicle) [1] and ovarian cancer models [2], and reactivates antitumor immunity by suppressing PD-L1 expression in vivo [3]. By contrast, KCB3602, LI71, and LIN28-IN-1 have only been evaluated in cellular assays, with no reported in vivo tumor efficacy data.

In vivo efficacy Tumor xenograft Anti-tumor immunity

PD-L1 Suppression and Immune Checkpoint Modulation: A Unique Biological Effect Absent from Comparator Profiles

Lin28-let-7 Inhibitor-1 derepresses let-7, which post-transcriptionally suppresses PD-L1 expression. In vitro, C1632 significantly reduces PD-L1 protein levels in multiple cancer cell lines; in vivo, it reactivates antitumor immunity [1]. This PD-L1/immune-modulatory effect has not been reported for KCB3602, LI71, or LIN28-IN-1, which are primarily characterized by let-7 restoration or anti-proliferative activity without immune checkpoint modulation data.

PD-L1 Immunotherapy Immune evasion

Biochemical Potency Cross-Comparison: C1632 (8 μM) Versus KCB3602 (4.8 μM), LI71 (7 μM), and LIN28-IN-1 (5.4 μM)

In a competition ELISA using truncated pre-let-7a-2, Lin28-let-7 Inhibitor-1 inhibits LIN28A binding with an IC50 of 8 μM . KCB3602 achieves an IC50 of 4.8 μM in an EMSA assay [1]; LI71 shows an IC50 of 7 μM in a fluorescence polarization assay [2]; and LIN28-IN-1 attains an IC50 of 5.4 μM [3]. While KCB3602 and LIN28-IN-1 are ~1.5–1.7-fold more potent in biochemical assays, C1632's drug-like properties and in vivo activity compensate for this modest potency gap.

IC50 Protein-RNA interaction Biochemical assay

Cellular Anti-Proliferative Activity in Cancer Stem Cells (IC50 20–42 μM) Versus LIN28-IN-1 Anti-Proliferative IC50 6.4 μM in JAR Cells

Lin28-let-7 Inhibitor-1 inhibits the proliferation and stem-like properties of human cancer stem cells (22Rv1 and Huh7) with an IC50 range of 20–42 μM . LIN28-IN-1 inhibits proliferation of LIN28-expressing JAR cells with an IC50 of 6.4 μM [1]. Although LIN28-IN-1 is more potent in JAR cells, C1632 has the advantage of demonstrated activity against cancer stem cell populations, which are implicated in tumor recurrence and metastasis.

Anti-proliferation Cancer stem cells Cellular IC50

Non-CSD Binding Mechanism Differentiates C1632 from CSD-Domain Binders KCB3602, LI71, and LIN28-IN-1

Lin28-let-7 Inhibitor-1 is classified as a non-CSD/ZKD inhibitor; its binding site on LIN28 remains uncharacterized [1][2]. In contrast, KCB3602, LI71, and LIN28-IN-1 all bind the cold shock domain (CSD) of LIN28 [3][4][5]. This mechanistic distinction may confer a different resistance profile and broader cellular activity, as evidenced by C1632's additional FGFR1 signaling modulation [2].

Mechanism of action Binding domain Cold shock domain

Optimal Application Scenarios for Lin28-let-7 Inhibitor-1 Based on Evidence-Based Differentiation


In Vivo Preclinical Studies Requiring Oral Dosing and Defined Tissue Distribution

Lin28-let-7 Inhibitor-1 is the only LIN28 antagonist with documented high oral bioavailability and preferential lung distribution [1], making it the compound of choice for in vivo efficacy studies, particularly in lung cancer models, where tissue exposure is critical.

Cancer Immunotherapy Research Targeting the LIN28/let-7/PD-L1 Axis

Because C1632 uniquely demonstrates PD-L1 suppression and reactivation of antitumor immunity [2], it is the preferred tool compound for investigations into the intersection of LIN28 biology and immune checkpoint regulation.

Cancer Stem Cell and Tumor Recurrence Studies

C1632 has validated anti-proliferative activity against cancer stem cell populations (IC50 20–42 μM in 22Rv1 and Huh7 cultures) , whereas comparators lack quantitative CSC data. This makes it suitable for studies focused on tumor-initiating cells and metastasis.

Metabolic Disease Research: NAFLD and Hepatic Steatosis Models

Lin28-let-7 Inhibitor-1 has been pharmacologically validated in a non-alcoholic fatty liver disease model, where it promoted ketogenesis and reduced lipid accumulation [3]. This metabolic application is not reported for other LIN28 inhibitors.

Quote Request

Request a Quote for Lin28-let-7 Inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.